molecular formula C6H6O2 B1664036 2-Acetylfuran CAS No. 1192-62-7

2-Acetylfuran

Cat. No.: B1664036
CAS No.: 1192-62-7
M. Wt: 110.11 g/mol
InChI Key: IEMMBWWQXVXBEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetylfuran, also known as 2-furyl methyl ketone, is a furan derivative that plays a significant role in various biochemical processes . It is primarily used as an intermediate in the synthesis of fine chemicals and pharmaceuticals, including the production of the generic cephalophosphorin antibiotic cefuroxime . It is also known to elicit an almond-like note, contributing to the aroma of certain food products .

Mode of Action

It is known to undergo various reactions, including oh-addition reactions and h-abstraction reactions . These reactions are believed to be the main channels in the reaction system of this compound .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is used in the Friedel–Crafts acylation of furan with acetic anhydride, which is a common method for its industrial synthesis . Furthermore, the reaction of this compound with aqueous sodium nitrite produces 2-furanyloxoacetic acid, an intermediate to Cefuroxime, a second-generation cephalosporin antibiotic .

Pharmacokinetics

Its physical properties, such as a low melting point and high boiling point, suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of this compound’s action can vary depending on its use. In the pharmaceutical industry, it is used to produce cefuroxime, a second-generation cephalosporin antibiotic . In the food industry, it contributes to the aroma of certain products, eliciting an almond-like note .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the dominance of its reactions. At low temperatures, the OH-addition reactions of this compound dominate, while at high temperatures, the H-abstraction reactions on the branched chains become the most dominant reaction channel .

Safety and Hazards

Exposures to 2-acetylfuran by ingestion, inhalation, and skin absorption cause harmful effects. It causes irritation to the skin, the eyes, coughing, respiratory tract irritation, and respiratory distress . It is toxic if swallowed, in contact with skin, and if inhaled . It is also combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases .

Future Directions

2-Acetylfuran has become a potential biomass fuel with the development of synthetic methods . It has received much attention because of its suitable physicochemical properties . The rate coefficients calculated in the current work improve the combustion mechanism of this compound and provide theoretical guidance for the practical application of this compound .

Biochemical Analysis

Biochemical Properties

2-Acetylfuran plays a significant role in biochemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. It interacts with various enzymes and proteins during these processes. For instance, this compound is used in the production of the cephalosporin antibiotic cefuroxime, where it reacts with aqueous sodium nitrite to form 2-furanyloxoacetic acid, an intermediate in the synthesis of cefuroxime . Additionally, it is involved in the Friedel-Crafts alkylation reactions, where it interacts with catalysts like zinc chloride to form intermediates for HIV integrase inhibitors .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. For example, in studies involving furan derivatives, this compound has shown to affect the morphology of cellular flames, indicating its potential impact on cellular stability and proliferation

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the synthesis of pharmaceuticals, this compound binds with specific enzymes to facilitate the formation of desired chemical intermediates . Additionally, its role in the Maillard reaction, where it interacts with amino acids and glucose, highlights its ability to influence gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that this compound remains stable under standard conditions but can degrade under extreme temperatures or pH levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Tolerance studies in chickens, weaned piglets, and cattle have shown that this compound is safe at proposed use levels of 0.5 mg/kg, with no adverse effects observed at 10-fold the intended use level . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the Maillard reaction. It interacts with glucose and amino acids to form various intermediates, influencing metabolic flux and metabolite levels . The formation pathways of this compound are complex, involving either the cyclization of intact glucose or the recombination of glucose fragments with amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects efficiently.

Chemical Reactions Analysis

2-Acetylfuran undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, zinc chloride, and various oxidizing agents. The major products formed from these reactions are intermediates for pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

2-Acetylfuran can be compared with other similar compounds such as:

    2-Acetylpyrrole: This compound has a similar structure but contains a pyrrole ring instead of a furan ring.

    2-Furoic Acid: This compound shares the furan ring structure but has a carboxylic acid group instead of an acetyl group.

The uniqueness of this compound lies in its versatile applications, particularly in the pharmaceutical and food industries, and its potential as a biofuel.

Properties

IUPAC Name

1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMMBWWQXVXBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051601
Record name 2-Acetylfuran
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellow to brown liquid; Coffee-like aroma
Record name 2-Acetylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033127
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Furyl methyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

67.00 °C. @ 10.00 mm Hg
Record name 2-Acetylfuran
Source Human Metabolome Database (HMDB)
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Solubility

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol)
Record name 2-Furyl methyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.102-1.107
Record name 2-Furyl methyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1192-62-7
Record name 2-Acetylfuran
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Record name 2-Acetylfuran
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Record name Ethanone, 1-(2-furanyl)-
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Record name 2-Acetylfuran
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Record name 2-furyl methyl ketone
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Record name 2-ACETYLFURAN
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Record name 2-Acetylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name 2-Acetylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Acetylfuran (C6H6O2) has a molecular weight of 110.11 g/mol. Key spectroscopic data includes:

  • IR Spectroscopy: Reveals characteristic peaks for the carbonyl group and furan ring. The conformational equilibrium between the cis/trans isomers is influenced by the solvent polarity. []
  • NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including the position of the acetyl group relative to the furan ring. [, , ]
  • UV-Vis Spectroscopy: Shows an absorption band around 270-280 nm, primarily attributed to furfural, this compound, and 5-methylfurfural. []

ANone: this compound can be formed through several pathways:

  • Maillard Reaction: It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during food heating. Notably, ribose shows higher reactivity than glucose in this compound formation in the presence of proline. []
  • Thermal Degradation: It is a degradation product of sugars, particularly ascorbic acid, during the heating of food products like tomato juice. []
  • Cellulose Degradation: It is a marker for the degradation of paper insulation in power transformers. [, ]

ANone: this compound is found in various food products, including:

  • Heated Fruit Juices: Its presence, along with other furanic compounds, is linked to thermal degradation of sugars and ascorbic acid. []
  • Honey: It serves as a marker for adulteration with rice syrup, as it is present in rice syrup but not naturally found in honey. []
  • Tequila and Mezcal: It contributes to the characteristic flavor profile of these beverages. []

A: this compound exhibits moderate reactivity with singlet oxygen compared to other furanic compounds like 2-ethylfuran and HMF. []

A: Theoretical calculations reveal that the primary reaction channels for this compound with hydroxyl radicals are H-abstraction from the acetyl group and OH-addition at the C2 and C5 positions of the furan ring. The dominant pathway shifts from addition to abstraction with increasing temperature. []

ANone: Common synthetic methods include:

  • Furan Acetylation: This involves reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid. []
  • Domino Reactions: A novel approach involves a domino reaction using benzaldehydes and sodium sulfide to construct a tetrahydrothiopyran ring system. []

ANone: this compound serves as a building block in organic synthesis and has potential applications in:

  • Biopesticide Development: It exhibits promising fumigant, contact, and repellent activities against stored tobacco pests. []
  • Antiviral Research: this compound demonstrates potential as a bioisostere for 3-methylisoxazoles, a class of compounds with broad-spectrum antiviral activity against picornaviruses. Specifically, the syn conformation of the 2-acetyl group allows for hydrogen bonding with the target protein, mimicking the interaction of the 3-methylisoxazole ring. []

ANone:

  • DFT Studies: Density functional theory (DFT) calculations have been used to investigate the isomerization of this compound oxime, providing insights into the preferred conformations and energy differences between isomers. []
  • Kinetic Modeling: Theoretical calculations, including transition state theory and Rice–Ramsperger–Kassel–Marcus theory, have been employed to understand the kinetics and reaction pathways of this compound with hydroxyl radicals. These studies are crucial for developing accurate combustion models for biofuels. []

ANone: While specific details are limited in the provided research, this compound, like other furanic compounds, is expected to undergo degradation in the environment through processes like photolysis and microbial degradation.

A:

    A:

    • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying this compound in complex mixtures, such as food products and transformer oil. [, , ]
    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, including this compound, in various matrices. []
    • Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): A sensitive technique for analyzing volatile flavor compounds, including this compound, in food products. []

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